Triisobutylamine

Description

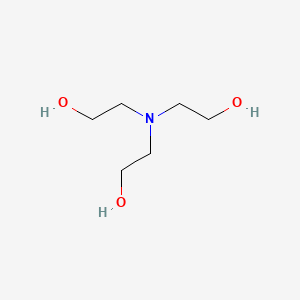

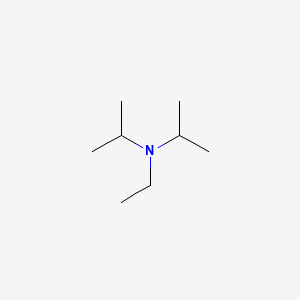

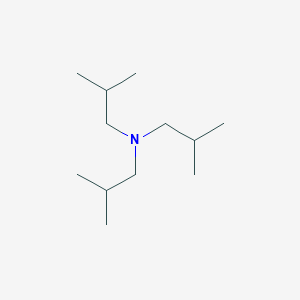

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N,N-bis(2-methylpropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFFFBSAXDNJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N | |

| Record name | TRIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026233 | |

| Record name | Triisobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triisobutylamine is a clear pale yellow liquid. (NTP, 1992), Clear light yellow liquid; [CAMEO] | |

| Record name | TRIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triisobutylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19911 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

376.7 °F at 760 mmHg (NTP, 1992) | |

| Record name | TRIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

124.3 °F (NTP, 1992) | |

| Record name | TRIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | TRIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.7864 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | TRIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1116-40-1 | |

| Record name | TRIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triisobutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisobutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 2-methyl-N,N-bis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisobutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISOBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34282R15S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-7.2 °F (NTP, 1992) | |

| Record name | TRIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of Triisobutylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisobutylamine, a sterically hindered tertiary amine, is a crucial component in various chemical processes, serving as a non-nucleophilic base, a catalyst, and a precursor in the synthesis of specialized chemicals. This technical guide provides a comprehensive overview of the primary manufacturing and laboratory synthesis routes for this compound. It delves into the catalytic amination of isobutanol and the reductive amination of isobutyraldehyde, presenting detailed experimental protocols, quantitative data, and reaction mechanisms. The guide is intended to equip researchers, chemists, and professionals in drug development with the foundational knowledge required for the efficient synthesis and utilization of this versatile compound.

Introduction

This compound [(CH₃)₂CHCH₂]₃N is a colorless to pale yellow liquid characterized by its three bulky isobutyl groups attached to a central nitrogen atom. This structure imparts significant steric hindrance, making it a poor nucleophile but an effective base in organic synthesis. Its primary applications include its use as a catalyst in polymerization and as a base in reactions where nucleophilic attack by the amine is undesirable. Furthermore, it serves as an intermediate in the production of quaternary ammonium compounds and other specialty chemicals.[1]

This guide explores the principal methods for the synthesis of this compound, focusing on industrial-scale production and laboratory preparations.

Industrial Manufacturing of this compound

The industrial production of this compound is primarily achieved through the catalytic amination of isobutanol. This process involves the reaction of isobutanol with ammonia over a heterogeneous catalyst at elevated temperatures and pressures. While the primary product can be controlled to some extent, the reaction typically yields a mixture of mono-, di-, and this compound, which then require separation.

Catalytic Amination of Isobutanol

The reaction of isobutanol with ammonia in the presence of a catalyst and hydrogen gas is a common industrial route for the production of isobutylamines.

Reaction Scheme:

(CH₃)₂CHCH₂OH + NH₃ --(Catalyst, H₂, Δ, P)--> (CH₃)₂CHCH₂NH₂ + [(CH₃)₂CHCH₂]₂NH + [(CH₃)₂CHCH₂]₃N + H₂O

While literature specifically detailing the optimization for this compound is scarce, a study on the synthesis of diisobutylamine provides valuable insights into the reaction conditions. To favor the formation of this compound, a higher ratio of isobutanol to ammonia would be employed, along with reaction conditions that promote further alkylation of the secondary amine.

A study on the amination of isobutanol to diisobutylamine over a vanadium-modified Raney® nickel catalyst showed the formation of mono-, di-, and tertiary amines.[2] Extrapolating from this, a process optimized for this compound would likely involve adjustments to the reactant molar ratios and potentially the catalyst composition to enhance the selectivity towards the tertiary amine.

Logical Flow of Industrial Production:

Caption: Industrial production workflow for this compound.

Quantitative Data for Isobutanol Amination

The following table summarizes typical reaction conditions for the amination of isobutanol, with projected adjustments for maximizing this compound yield based on the principles of amine alkylation.

| Parameter | Condition for Diisobutylamine Synthesis[2] | Projected Condition for this compound Synthesis |

| Catalyst | Vanadium-modified Raney® Nickel | Nickel, Copper, or Cobalt-based catalysts |

| Temperature | 240 °C | 200 - 250 °C |

| Pressure | 13 bar | 10 - 20 bar |

| NH₃/Isobutanol Molar Ratio | 1.7 | < 1 (to favor exhaustive alkylation) |

| H₂/NH₃ Molar Ratio | 1.9 | Adjusted to maintain catalyst activity |

| Diisobutylamine Yield | 72% | Lower, with a higher proportion of this compound |

| Isobutanol Conversion | 92% | High, dependent on reaction time and temperature |

Laboratory Synthesis of this compound

For laboratory-scale synthesis, reductive amination of isobutyraldehyde with diisobutylamine offers a more direct and often higher-yielding route to this compound compared to the direct amination of isobutanol.

Reductive Amination of Isobutyraldehyde with Diisobutylamine

This method involves the reaction of isobutyraldehyde with diisobutylamine to form an iminium intermediate, which is then reduced in situ to this compound.

Reaction Scheme:

(CH₃)₂CHCHO + [(CH₃)₂CHCH₂]₂NH --(Reducing Agent)--> [(CH₃)₂CHCH₂]₃N + H₂O

Signaling Pathway of Reductive Amination:

Caption: Reductive amination pathway for this compound synthesis.

Experimental Protocol for Reductive Amination

Materials:

-

Diisobutylamine

-

Isobutyraldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diisobutylamine (1 equivalent) in dichloromethane.

-

Aldehyde Addition: Add isobutyraldehyde (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

-

Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Quantitative Data for Laboratory Synthesis:

| Parameter | Value |

| Reactants | Diisobutylamine, Isobutyraldehyde |

| Reducing Agent | Sodium triacetoxyborohydride |

| Solvent | Dichloromethane |

| Reaction Temperature | Room Temperature |

| Typical Yield | 85-95% |

Purification and Analysis

The primary method for purifying this compound on both industrial and laboratory scales is distillation . Due to its relatively high boiling point (191.5 °C at 760 mmHg), vacuum distillation is often employed to prevent decomposition.

Analytical Techniques for Quality Control:

-

Gas Chromatography (GC): To determine the purity of the final product and quantify any remaining starting materials or byproducts.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound.

Conclusion

The synthesis and manufacturing of this compound can be effectively achieved through two primary routes: catalytic amination of isobutanol for large-scale industrial production and reductive amination of isobutyraldehyde for laboratory-scale synthesis. The choice of method depends on the desired scale of production, available starting materials, and required purity of the final product. Understanding the underlying reaction mechanisms and optimizing the reaction conditions are key to achieving high yields and purity of this important chemical intermediate. This guide provides the essential technical details to support researchers and professionals in their work with this compound.

References

Triisobutylamine: A Comprehensive Technical Guide for Researchers

CAS Number: 1116-40-1 Molecular Weight: 185.35 g/mol

This technical guide provides an in-depth overview of triisobutylamine, a sterically hindered tertiary amine with significant applications in organic synthesis and materials science. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, core applications, and relevant experimental protocols.

Core Physicochemical Data

This compound [(CH₃)₂CHCH₂]₃N is a clear, pale yellow liquid with a chemical formula of C₁₂H₂₇N.[1] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 1116-40-1 |

| Molecular Weight | 185.35 g/mol |

| Boiling Point | 192-193 °C at 770 mmHg |

| Density | 0.766 g/mL at 25 °C |

| Refractive Index | n20/D 1.423 |

| Flash Point | 57 °C (closed cup) |

Key Applications in Research and Development

Due to its bulky isobutyl groups, this compound primarily functions as a non-nucleophilic base, a crucial characteristic in various organic reactions where nucleophilic addition would be an undesirable side reaction. Its applications extend to catalysis, materials science, and analytical chemistry.

Non-Nucleophilic Base in Organic Synthesis

This compound's steric hindrance prevents it from acting as a nucleophile while retaining its capacity to deprotonate acidic protons. This property is invaluable in reactions such as eliminations and as a scavenger for acids generated during a reaction.

A key application is in cross-aldol reactions, where it can be used to assist in the transformation without decomposing sensitive reagents like trichlorosilane.

Synthesis of Quaternary Ammonium Compounds

This compound serves as a precursor in the synthesis of quaternary ammonium salts. These compounds have a wide range of applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents. The synthesis is typically achieved through the Menschutkin reaction, where the tertiary amine reacts with an alkyl halide.

Ionic Liquid Matrices for MALDI-MS

In the field of analytical chemistry, particularly mass spectrometry, this compound is used to develop ionic liquid matrices (ILMs) for Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis of peptides, proteins, and carbohydrates.[2][3][4] ILMs offer advantages over traditional solid matrices, such as reduced background noise and improved sample homogeneity.

Catalyst in Polymerization

This compound and its derivatives can act as catalysts or co-catalysts in various polymerization processes. For instance, it can be used in conjunction with other reagents to control the polymerization of monomers.

Experimental Protocols

Synthesis of Quaternary Ammonium Salts from this compound

This protocol outlines a general procedure for the synthesis of a quaternary ammonium salt from this compound via the Menschutkin reaction.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Solvent (e.g., acetonitrile, acetone, or no solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Diethylether or hexane for precipitation/washing

Procedure:

-

In a round-bottom flask, dissolve this compound in the chosen solvent. If no solvent is used, add the neat amine to the flask.

-

Add a stoichiometric equivalent of the alkyl halide to the flask.

-

Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to increase the rate. The progress of the reaction can be monitored by techniques such as TLC or NMR spectroscopy.

-

Upon completion, the quaternary ammonium salt may precipitate out of the solution. If not, the product can be precipitated by adding a non-polar solvent like diethyl ether or hexane.

-

Collect the solid product by filtration and wash it with the non-polar solvent to remove any unreacted starting materials.

-

Dry the purified quaternary ammonium salt under vacuum.

Visualized Workflows and Pathways

Logical Workflow for Application as a Non-Nucleophilic Base

Caption: Logical flow of using this compound to neutralize acidic byproducts.

Synthesis of Quaternary Ammonium Compounds

Caption: Key steps in the synthesis of quaternary ammonium salts from this compound.

References

- 1. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. Use of a novel ionic liquid matrix for MALDI-MS analysis of glycopeptides and glycans out of total tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of Triisobutylamine: boiling point, density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of triisobutylamine, specifically its boiling point and density. The information is presented to support research, development, and handling of this compound in a laboratory and industrial setting.

Core Physical Properties

This compound, a sterically hindered tertiary amine, is a clear, pale yellow liquid at room temperature.[1] Its physical characteristics are crucial for its application in various chemical syntheses and formulations.

Data Summary

The following table summarizes the reported boiling point and density of this compound from various sources. It is important to note that slight variations in these values can be attributed to differences in experimental conditions and sample purity.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 191.5 °C (376.7 °F) | at 760 mmHg | PubChem[1] |

| 190.6 °C | at 760 mmHg | Alfa Chemistry[2] | |

| 192-193 °C | Chemical Point[3] | ||

| 192-193 °C | at 770 mmHg | ChemicalBook[4], Sigma-Aldrich[5][6] | |

| 179 °C | Stenutz[7] | ||

| Density | 0.7864 g/mL | at 20 °C (68 °F) | PubChem[1] |

| 0.788 g/cm³ | Alfa Chemistry[2] | ||

| 0.766 g/mL | at 25 °C | Chemical Point[3], ChemicalBook[4], Sigma-Aldrich[5] | |

| 0.771 g/mL | Stenutz[7] |

Experimental Protocols

While the specific experimental records for the determination of this compound's physical properties are not detailed in the cited literature, the following are standard and widely accepted methodologies for measuring the boiling point and density of liquid organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Accurate determination is vital for purification by distillation and for characterizing the substance.

1. Distillation Method:

This is a common and accurate method for determining the boiling point of a liquid, especially when a larger sample size (typically > 5 mL) is available.

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The liquid is heated to a steady boil.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid at the recorded atmospheric pressure.

-

2. Thiele Tube Method (Micro Method):

This method is suitable when only a small amount of the substance is available.

-

Apparatus: A Thiele tube, a small test tube, a capillary tube (sealed at one end), a thermometer, and a heat source.

-

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube.

-

The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing a high-boiling point oil.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Determination of Density

Density is a fundamental physical property defined as mass per unit volume. It is often used to assess the purity of a substance.

1. Pycnometer Method:

A pycnometer is a flask with a specific, accurately known volume, which allows for the precise determination of the density of a liquid.

-

Apparatus: A pycnometer, an analytical balance, and a constant temperature bath.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid, and its mass is measured again. The temperature of the liquid should be controlled and recorded.

-

The volume of the pycnometer is determined by repeating the process with a reference liquid of known density, such as deionized water.

-

The density of the sample liquid is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

2. Hydrometer Method:

A hydrometer is an instrument that measures the specific gravity (relative density) of liquids based on the principle of buoyancy.

-

Apparatus: A hydrometer and a graduated cylinder or other tall container.

-

Procedure:

-

The liquid is poured into a graduated cylinder.

-

The hydrometer is gently lowered into the liquid until it floats freely.

-

The density is read directly from the scale on the stem of the hydrometer at the point where the surface of the liquid meets the stem. The reading should be taken at the bottom of the meniscus.

-

Logical Relationship of Property Determination

The following diagram illustrates the logical flow from the physical property of interest to the common experimental methods used for its determination.

References

A Comprehensive Technical Guide to the Solubility of Triisobutylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of triisobutylamine in water and various organic solvents. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Executive Summary

This compound, a sterically hindered tertiary amine, is a versatile compound used in a range of chemical applications, including as a non-nucleophilic base and a precursor in the synthesis of ionic liquids. A comprehensive understanding of its solubility is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide summarizes the available quantitative and qualitative solubility data for this compound, provides a detailed experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which features a polar tertiary amine group and bulky, nonpolar isobutyl groups. This amphiphilic nature results in varied solubility across different solvent classes.

Solubility in Water

This compound is generally considered to have low solubility in water. The National Toxicology Program (NTP) reports its aqueous solubility to be less than 1 mg/mL at 70 °F (21 °C)[1]. More detailed and critically evaluated data on the mutual solubilities and liquid-liquid equilibria of this compound and water can be found in the IUPAC-NIST Solubility Data Series, specifically in the volume "Amines with Water Part 2. C7–C24 Aliphatic Amines"[2][3][4][5].

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 21 | < 1 mg/mL | [1] |

| Water | Various | See Note | [2][3][4][5] |

Note: For precise, temperature-dependent solubility data and liquid-liquid equilibria, consulting the "IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. Goral M, et al. Journal of Physical and Chemical Reference Data, 41(4), 043107-043107 (2012)" is highly recommended.

Solubility in Organic Solvents

Based on the principle of "like dissolves like" and information regarding the solubility of similar compounds, the following qualitative solubility profile can be inferred:

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The use of 60-70% ethanol for cleaning up spills suggests good solubility[1]. Amines are generally soluble in alcohols[7]. |

| Ethers | Diethyl ether | Soluble | Tertiary amines are generally soluble in ethers[7]. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The nonpolar character of the isobutyl groups favors solubility in aromatic hydrocarbons. Amines are generally soluble in benzene[7]. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | Most amines are incompatible with chloroform and carbon tetrachloride, but are generally soluble in other halogenated solvents[6]. |

| Ketones | Acetone | Likely Soluble | Primary amines can react with ketones, but tertiary amines are generally stable and expected to be soluble[6]. |

| Esters | Ethyl acetate | Likely Soluble | Expected to be soluble based on its organic nature. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is a generalized procedure applicable to determining the solubility of liquid this compound.

Objective: To determine the concentration of this compound in a solvent at saturation point, representing its equilibrium solubility.

Materials:

-

This compound (high purity)

-

Solvent of interest (high purity)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge tubes with screw caps

-

Micropipettes

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Autosampler vials

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a centrifuge tube. The excess is crucial to ensure that equilibrium is reached with an undissolved phase present.

-

Securely cap the tubes to prevent solvent evaporation.

-

-

Equilibration:

-

Place the tubes in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The agitation should be vigorous enough to ensure thorough mixing.

-

-

Phase Separation:

-

After equilibration, allow the tubes to stand undisturbed at the same temperature to allow for the initial separation of the two phases (undissolved this compound and the saturated solvent).

-

To ensure complete separation of any micro-droplets, centrifuge the tubes at a high speed.

-

-

Sample Collection:

-

Carefully withdraw an aliquot of the clear, supernatant (the saturated solvent phase) using a micropipette. Be cautious not to disturb the undissolved this compound layer.

-

Filter the collected aliquot through a chemically inert syringe filter to remove any remaining undissolved micro-droplets.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC).

-

Determine the concentration of this compound in the diluted sample by comparing its response to a calibration curve prepared with standards of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Conclusion

This technical guide consolidates the available information on the solubility of this compound in both aqueous and organic media. While its solubility in water is low, it is expected to be readily soluble in a wide array of common organic solvents, a characteristic that underpins its utility in organic synthesis and other applications. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to precisely determine the solubility of this compound in specific solvents of interest, thereby facilitating more accurate and reproducible scientific outcomes.

References

- 1. This compound | C12H27N | CID 14222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. This compound 98 1116-40-1 [sigmaaldrich.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Spectroscopic Analysis of Triisobutylamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Triisobutylamine, a sterically hindered tertiary amine utilized in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, presenting key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to facilitate compound identification and characterization.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.88 | Doublet | 18H | -CH(C H₃)₂ |

| 1.77 | Multiplet | 3H | -CH (CH₃)₂ |

| 2.15 | Doublet | 6H | -N-CH ₂- |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 20.8 | -C H₃ |

| 28.0 | -C H(CH₃)₂ |

| 63.8 | -N-C H₂- |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 2955 | C-H stretch (alkane) |

| 2925 | C-H stretch (alkane) |

| 2869 | C-H stretch (alkane) |

| 1467 | C-H bend (alkane) |

| 1384 | C-H bend (alkane) |

| 1365 | C-H bend (alkane) |

| 1225 | C-N stretch |

| 1171 | C-N stretch |

Experimental Protocols

The acquisition of spectroscopic data is a critical component of chemical analysis. Below are the detailed methodologies for the NMR and IR spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Varian CFT-20 NMR spectrometer was utilized for both ¹H and ¹³C NMR analyses.[1]

Sample Preparation: A solution of this compound was prepared by dissolving the sample in a suitable deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

-

The prepared sample was placed in the NMR spectrometer.

-

The magnetic field was shimmed to achieve homogeneity.

-

A standard one-pulse sequence was used to acquire the ¹H NMR spectrum.

-

The spectral width was set to encompass all proton signals of the molecule.

-

Data was acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phased and baseline corrected.

-

Chemical shifts were referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

-

The same sample prepared for ¹H NMR was used for ¹³C NMR analysis.

-

A proton-decoupled pulse sequence was employed to simplify the spectrum, resulting in single peaks for each unique carbon environment.

-

The spectral width was adjusted to include all carbon signals.

-

A longer acquisition time and a greater number of scans were required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The FID was processed using Fourier transformation, followed by phasing and baseline correction.

-

Chemical shifts were referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Instrumentation: An ATR-IR (Attenuated Total Reflectance Infrared) spectrum was obtained.[1]

Sample Preparation: For liquid samples such as this compound, a neat sample (undiluted) was used. A small drop of the liquid was placed directly onto the ATR crystal.

Data Acquisition:

-

A background spectrum of the clean ATR crystal was recorded.

-

The sample was applied to the crystal, ensuring complete coverage of the sampling area.

-

The IR spectrum was recorded by passing an infrared beam through the sample.

-

The instrument measures the absorption of infrared radiation at various frequencies.

-

The resulting spectrum displays the percentage of transmittance or absorbance versus wavenumber (cm⁻¹).

-

The spectral data was processed to identify the characteristic absorption bands.

Data Interpretation and Visualization

The spectroscopic data provides a detailed fingerprint of the this compound molecule, confirming its structure and identifying its functional groups.

Caption: Workflow of Spectroscopic Analysis for this compound.

References

Triisobutylamine: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisobutylamine [(CH₃)₂CHCH₂]₃N is a sterically hindered tertiary amine that serves as a valuable tool in modern organic synthesis and drug development.[1] Its bulky isobutyl groups surrounding the central nitrogen atom impart unique properties, most notably its character as a strong, non-nucleophilic base.[1] This guide provides an in-depth technical overview of this compound, including its physicochemical properties, synthesis, purification, and key applications. Detailed experimental protocols and mechanistic insights are provided to assist researchers in effectively utilizing this versatile reagent.

Introduction

Sterically hindered amines are a class of organic bases characterized by significant steric bulk around the nitrogen atom. This steric congestion inhibits their ability to act as nucleophiles while preserving their capacity to function as effective proton scavengers.[1] this compound is a prime example of such a base, offering distinct advantages in reactions where undesired nucleophilic side reactions are a concern. Its utility spans a range of applications, from facilitating stereoselective transformations to acting as a catalyst or catalyst component in various processes.[1]

Physicochemical and Spectroscopic Properties

The unique reactivity of this compound is a direct consequence of its molecular structure. The three isobutyl groups create a congested environment around the nitrogen's lone pair of electrons, influencing its basicity and nucleophilicity.

Quantitative Data

A summary of the key quantitative properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₇N | [2] |

| Molecular Weight | 185.35 g/mol | [2] |

| Boiling Point | 192-193 °C at 770 mmHg | [3] |

| Density | 0.766 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.423 | [3] |

| pKa of Conjugate Acid | 10.42 | |

| Flash Point | 57 °C (134.6 °F) - closed cup | [3] |

| Solubility in Water | Insoluble | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectral features are summarized in Table 2.

| Spectroscopy | Key Features and Interpretation | Reference |

| ¹H NMR | Signals corresponding to the isobutyl protons. The spectrum is characterized by a doublet for the six methyl protons, a multiplet for the three methine protons, and a doublet for the six methylene protons adjacent to the nitrogen. | [2] |

| ¹³C NMR | Resonances for the methyl, methine, and methylene carbons of the isobutyl groups. | [2][4] |

| IR Spectroscopy | C-H stretching vibrations for the alkyl groups are observed in the 2850-3000 cm⁻¹ region. The absence of N-H stretching bands confirms its tertiary amine nature. Characteristic C-N stretching bands are also present. | [2][5][6][7] |

| Mass Spectrometry | The molecular ion peak (M+) is observed at m/z 185. The fragmentation pattern is dominated by the loss of isobutyl groups and subsequent rearrangements, with a prominent peak often seen at m/z 142, corresponding to the loss of a propyl group. | [2][8][9][10] |

Synthesis and Purification

Synthesis of this compound

A common method for the synthesis of this compound is the reductive amination of isobutyraldehyde with isobutylamine, followed by alkylation. A plausible synthetic route is outlined below.

Reaction Scheme:

(CH₃)₂CHCHO + (CH₃)₂CHCH₂NH₂ → [(CH₃)₂CHCH₂]₂NH + H₂O [(CH₃)₂CHCH₂]₂NH + (CH₃)₂CHCH₂Br → [(CH₃)₂CHCH₂]₃N·HBr [(CH₃)₂CHCH₂]₃N·HBr + NaOH → [(CH₃)₂CHCH₂]₃N + NaBr + H₂O

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of Diisobutylamine. In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine isobutyraldehyde (1.0 eq) and isobutylamine (1.1 eq) in toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux and collect the water in the Dean-Stark trap. Once the theoretical amount of water has been collected, cool the reaction mixture.

-

Step 2: Reduction to Diisobutylamine. Cool the reaction mixture from Step 1 in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. Stir the reaction at room temperature until the imine is fully reduced (monitor by TLC or GC-MS). Carefully quench the reaction with water and extract the product with an organic solvent.

-

Step 3: Alkylation to this compound. Combine the crude diisobutylamine (1.0 eq) with isobutyl bromide (1.2 eq) and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile. Heat the mixture to reflux and monitor the reaction progress.

-

Step 4: Work-up and Isolation. After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude this compound can then be purified.

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting materials and byproducts.

Experimental Protocol: Purification by Fractional Distillation [11][12][13][14][15]

-

Apparatus Setup: Assemble a fractional distillation apparatus. Use a heating mantle with a stirrer to ensure even heating. The fractionating column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for repeated vaporization-condensation cycles.[11][12][14]

-

Procedure:

-

Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Gradually heat the flask.

-

Discard the initial fraction (forerun), which may contain lower-boiling impurities.

-

Collect the fraction that distills at the boiling point of this compound (192-193 °C at 770 mmHg).[3]

-

Monitor the temperature closely; a stable boiling point indicates a pure fraction.

-

-

Storage: Store the purified this compound in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong acids and oxidizing agents.[16][17][18]

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a sterically hindered, non-nucleophilic base.[1] This characteristic is exploited in a variety of organic transformations.

Aldol Reactions

In aldol reactions, this compound can be used to promote the formation of enolates without competing nucleophilic attack on the carbonyl electrophile.[1] It is particularly useful in stereoselective aldol reactions where precise control of the reaction conditions is paramount.[1]

Experimental Protocol: Asymmetric Aldol Reaction (Adapted from a General Procedure) [19]

-

Objective: To perform an asymmetric aldol addition using a chiral auxiliary, with this compound as the base.

-

Materials:

-

N-acylated chiral oxazolidinone (e.g., N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq)

-

Aldehyde (e.g., isobutyraldehyde) (1.2 eq)

-

Dibutylboron triflate (DBBT) (1.1 eq)

-

This compound (1.5 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve the N-acylated chiral oxazolidinone in anhydrous CH₂Cl₂ under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add dibutylboron triflate, followed by the dropwise addition of this compound.

-

Stir the mixture at -78 °C for 30 minutes to allow for enolate formation.

-

Add the aldehyde dropwise and continue stirring at -78 °C for 1-2 hours.

-

Quench the reaction with a phosphate buffer solution and allow it to warm to room temperature.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

-

Suzuki-Miyaura Coupling

This compound can serve as the base in Suzuki-Miyaura cross-coupling reactions, particularly when milder basic conditions are required to avoid side reactions with sensitive functional groups.[3][20]

General Reaction Scheme:

R¹-X + R²-B(OH)₂ --(Pd catalyst, Base)--> R¹-R²

Where R¹ and R² are aryl, vinyl, or alkyl groups, and X is a halide.

Mechanistic Insights and Visualizations

To better understand the role of this compound in key reactions, the following diagrams illustrate the generally accepted mechanisms.

References

- 1. This compound | High-Purity Reagent | Supplier [benchchem.com]

- 2. This compound | C12H27N | CID 14222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 三异丁基胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound(1116-40-1) 13C NMR [m.chemicalbook.com]

- 5. This compound(1116-40-1) IR Spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Purification [chem.rochester.edu]

- 12. chembam.com [chembam.com]

- 13. How To [chem.rochester.edu]

- 14. scribd.com [scribd.com]

- 15. jackwestin.com [jackwestin.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. fishersci.com [fishersci.com]

- 19. benchchem.com [benchchem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

The Unseen Hand: A Technical Guide to Triisobutylamine as a Non-Nucleophilic Base

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of a base can be as critical as the reacting molecules themselves. While basicity is a primary consideration, the nucleophilic character of a base can often lead to undesired side reactions, complicating reaction pathways and reducing yields. This technical guide delves into the mechanism of action of triisobutylamine, a sterically hindered tertiary amine, elucidating its role as a potent non-nucleophilic base. Through a comprehensive review of its properties, applications, and comparative efficacy, this document serves as an in-depth resource for chemists seeking to leverage the unique advantages of this compound in their synthetic endeavors.

The Core Principle: Steric Hindrance as a Shield Against Nucleophilicity

The efficacy of this compound as a non-nucleophilic base stems directly from its molecular architecture. The central nitrogen atom, the source of its basicity, is encumbered by three bulky isobutyl groups. This significant steric hindrance creates a molecular shield, effectively preventing the nitrogen's lone pair of electrons from participating in nucleophilic attacks on electrophilic centers, a common reactivity for less hindered amines.[1] While the nitrogen remains accessible enough to abstract a proton, a much smaller electrophile, its ability to form new carbon-nitrogen bonds is severely diminished. This selective reactivity is the cornerstone of its utility in a wide array of organic transformations where proton abstraction is desired without concomitant nucleophilic addition.

Quantifying Basicity and Steric Hindrance: A Comparative Analysis

| Base | Structure | pKa of Conjugate Acid | Tolman Cone Angle (°)* |

| This compound |

| 10.42 | Not readily available |

| Triethylamine |

| 10.75 | 132 |

| Diisopropylethylamine (DIPEA or Hünig's Base) |

| 10.75 | ~140-150 (estimated) |

| 1,8-Diazabicycloundec-7-ene (DBU) |

| 13.5 | Not applicable |

| 2,6-Di-tert-butylpyridine |

| 3.58 | Not applicable |

Note: Tolman cone angles are typically calculated for phosphine ligands but can provide a conceptual framework for the steric bulk of amines.

As the table illustrates, this compound possesses a basicity comparable to the widely used triethylamine and diisopropylethylamine. However, the branching of its isobutyl groups suggests a greater steric profile than triethylamine, contributing to its pronounced non-nucleophilic character.

Mechanism of Action in Practice: The Mukaiyama Aldol Reaction

A prime example of this compound's utility is in the formation of silyl enol ethers, key intermediates in the Mukaiyama aldol reaction.[3][4][5] This reaction allows for a directed cross-aldol addition between a silyl enol ether and an aldehyde or ketone, catalyzed by a Lewis acid. The initial step, the synthesis of the silyl enol ether, often requires a strong, non-nucleophilic base to deprotonate the ketone selectively without competing nucleophilic attack on the silylating agent (e.g., trimethylsilyl chloride).

Experimental Protocol: Synthesis of a Silyl Enol Ether

The following is a representative protocol for the synthesis of a silyl enol ether from a ketone using a hindered amine base like this compound.

Materials:

-

Ketone (1.0 equiv)

-

This compound (1.5 equiv)

-

Trimethylsilyl chloride (TMSCl) (1.2 equiv)

-

Anhydrous dichloromethane (DCM) as solvent

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the ketone and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound to the solution dropwise via the dropping funnel.

-

Slowly add trimethylsilyl chloride to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude silyl enol ether, which can be purified by distillation or chromatography.

Reaction Pathway Visualization

The role of this compound in the silyl enol ether formation can be visualized as follows:

Caption: Silyl enol ether formation facilitated by this compound.

In the subsequent Mukaiyama aldol reaction, a Lewis acid (e.g., TiCl₄) activates the carbonyl compound, which then reacts with the silyl enol ether.

Caption: The Mukaiyama aldol reaction pathway.

Comparative Reaction Yields

The choice of a non-nucleophilic base can significantly impact the yield of a desired product. While specific yield comparisons for a broad range of reactions using this compound are not extensively documented in a single source, the principles of its function suggest advantages in specific contexts. In reactions where the substrate or reagents are particularly sensitive to nucleophilic attack, the superior steric shielding of this compound compared to less hindered bases like triethylamine can lead to cleaner reactions and higher yields of the intended product by minimizing the formation of byproducts. For instance, in the formation of sterically demanding silyl enol ethers, the use of a highly hindered base is often crucial for achieving high yields.

Conclusion

This compound stands as a valuable tool in the arsenal of the synthetic chemist. Its potent basicity, coupled with a sterically hindered structure that effectively quenches its nucleophilicity, makes it an ideal choice for a multitude of organic reactions. From the synthesis of critical intermediates like silyl enol ethers to its role as a proton scavenger in sensitive transformations, the "unseen hand" of this compound guides reactions towards desired outcomes by preventing unwanted side reactions. A thorough understanding of its mechanism of action, as outlined in this guide, empowers researchers to harness its full potential in the synthesis of complex molecules, ultimately advancing the frontiers of chemical science and drug development.

References

A Technical Guide to the Purity and Assay of Commercially Available Triisobutylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisobutylamine, a sterically hindered tertiary amine, is a crucial reagent in pharmaceutical and chemical synthesis, primarily utilized as a non-nucleophilic base. Its purity is paramount to ensure reaction specificity, minimize byproduct formation, and maintain the integrity of drug development processes. This technical guide provides an in-depth analysis of the purity and assay of commercially available this compound. It details validated analytical methodologies, including Gas Chromatography-Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and non-aqueous potentiometric titration, for the precise determination of this compound content. Furthermore, this guide discusses potential impurities and outlines a systematic approach to their identification and quantification. The experimental protocols and data presented herein serve as a comprehensive resource for quality control and assurance in research, development, and manufacturing environments.

Introduction

This compound [(CH₃)₂CHCH₂]₃N is a colorless to pale yellow liquid with a characteristic amine odor. Its bulky isobutyl groups render the nitrogen atom sterically hindered, making it a poor nucleophile but an effective proton scavenger. This property is highly valuable in a variety of organic reactions where a strong, non-nucleophilic base is required.[1]

The quality of commercially available this compound can vary, and the presence of impurities can have a significant impact on reaction outcomes, potentially leading to the formation of undesired side products, reduced yields, and complications in downstream processing. Therefore, robust analytical methods for the accurate assessment of purity and the identification of potential impurities are essential for its application in sensitive areas such as drug development.

This guide presents a compilation of analytical methods and detailed experimental protocols for the comprehensive quality assessment of this compound.

Purity of Commercial this compound

Commercial grades of this compound typically specify a purity of 98% or greater.[2] The primary component is this compound, with the remaining percentage consisting of structurally related amines and other process-related impurities.

Table 1: Typical Specifications of Commercial this compound

| Parameter | Specification | Analytical Method |

| Purity | ≥ 98.0% | Gas Chromatography (GC) |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

Analytical Methodologies for Assay

A multi-pronged approach employing chromatographic and spectroscopic techniques, alongside classical titration, is recommended for a thorough evaluation of this compound purity.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides high sensitivity for organic molecules like this compound.

Experimental Protocol: GC-FID for Purity Assay

-

Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

-

Column: A non-polar capillary column, such as a DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is suitable for this analysis.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Hold: Maintain at 200 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Sample Preparation: Prepare a 1% (v/v) solution of this compound in a suitable solvent such as dichloromethane or methanol.

-

Quantification: The purity is determined by area percent calculation, assuming that all components have a similar response factor with the FID.

Diagram 1: GC-FID Analysis Workflow

Caption: Workflow for this compound purity assay by GC-FID.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹H NMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard.

Experimental Protocol: qNMR for Purity Assay

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: Maleic acid is a suitable internal standard due to its chemical stability, high purity, and a distinct singlet in the ¹H NMR spectrum that typically does not overlap with the signals of this compound.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for both this compound and maleic acid.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Accurately weigh approximately 5-10 mg of maleic acid (certified reference material) and add it to the same NMR tube.

-

Add approximately 0.75 mL of DMSO-d₆ to the tube.

-

Cap the tube and gently agitate to ensure complete dissolution.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. A relaxation delay of 30 seconds is generally sufficient.

-

Number of Scans (ns): 8 or 16 scans are typically adequate for good signal-to-noise ratio.

-

Spectral Width (sw): A standard spectral width covering the entire proton chemical shift range (e.g., -2 to 12 ppm).

-

-

Data Processing:

-

Apply an exponential line broadening of 0.3 Hz.

-

Perform Fourier transformation.

-

Carefully phase the spectrum and perform baseline correction.

-

Integrate the well-resolved signals of both this compound (e.g., the doublet of the CH₂ groups) and the singlet of maleic acid.

-

-

Purity Calculation: The purity of this compound is calculated using the following formula:

Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd * 100

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = Mass

-

P = Purity of the standard

-

Diagram 2: qNMR Purity Determination Workflow

Caption: Workflow for this compound purity assay by qNMR.

Non-Aqueous Potentiometric Titration

This classical analytical method determines the total basicity of the sample. It is a reliable and cost-effective method for assaying the main component in high-purity samples.

Experimental Protocol: Non-Aqueous Potentiometric Titration

-

Instrumentation: An automatic potentiometric titrator with a suitable electrode (e.g., a combination pH electrode suitable for non-aqueous media).

-

Titrant: 0.1 M Perchloric acid in glacial acetic acid. The titrant should be standardized against a primary standard such as potassium hydrogen phthalate (KHP).

-

Solvent: Glacial acetic acid.

-

Procedure:

-

Accurately weigh approximately 0.15 g of this compound into a clean, dry beaker.

-

Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.

-

Immerse the electrode in the solution and titrate with 0.1 M perchloric acid.

-

Record the volume of titrant added versus the measured potential.

-

The endpoint is determined from the inflection point of the titration curve (the point of maximum slope).

-

-

Calculation: The purity of this compound is calculated as follows:

Purity (%) = (V * M * MW * 100) / (m * 1000)

Where:

-

V = Volume of perchloric acid solution at the endpoint (mL)

-

M = Molarity of the perchloric acid solution (mol/L)

-

MW = Molecular weight of this compound (185.35 g/mol )

-

m = Mass of the this compound sample (g)

-

Diagram 3: Non-Aqueous Titration Logical Flow

Caption: Logical flow for non-aqueous potentiometric titration.

Identification and Quantification of Impurities

The identification of potential impurities in this compound is crucial for understanding its reactivity and for ensuring the quality of the final products in which it is used.

Potential Impurities

The impurity profile of this compound can vary depending on the synthetic route and purification process. Potential impurities may include:

-

Starting Materials: Unreacted isobutanol and isobutylamine.

-

Byproducts of Synthesis: Diisobutylamine and other partially alkylated amines.

-

Isomers: Other isomeric amines.

-

Degradation Products: Oxidation or decomposition products formed during storage.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the identification and quantification of unknown volatile and semi-volatile impurities.[3] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectral data that can be used to identify the individual components by comparison with spectral libraries.

Experimental Protocol: GC-MS for Impurity Profiling

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 5 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Hold: Maintain at 250 °C for 10 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-400.

-

Scan Speed: Normal.

-

-

Sample Preparation: Dilute the this compound sample 1:100 in a suitable solvent like dichloromethane.

-

Identification: Identify impurities by comparing their mass spectra with a commercial mass spectral library (e.g., NIST).

Table 2: Potential Impurities in this compound and their Expected Mass Spectral Fragments (m/z)

| Impurity | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |

| Isobutylamine | 73.14 | 30, 44, 58, 73 |

| Diisobutylamine | 129.24 | 44, 72, 86, 114, 129 |

| Isobutanol | 74.12 | 31, 43, 56, 74 |

Diagram 4: Impurity Identification Workflow

Caption: Workflow for impurity identification in this compound.

Conclusion

The quality of this compound is a critical factor in its successful application in research and development, particularly within the pharmaceutical industry. This technical guide has provided a comprehensive overview of the analytical methodologies for assessing the purity and impurity profile of commercially available this compound. The detailed experimental protocols for GC-FID, qNMR, and non-aqueous potentiometric titration offer robust and reliable approaches for routine quality control. Furthermore, the use of GC-MS for impurity identification allows for a thorough characterization of the material. By implementing these methods, researchers, scientists, and drug development professionals can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

Methodological & Application

Application Notes: The Use of Triisobutylamine in Organic Synthesis

Introduction

Triisobutylamine is a sterically hindered tertiary amine that serves as a valuable non-nucleophilic base in organic synthesis. Its molecular structure, featuring three bulky isobutyl groups attached to a central nitrogen atom, prevents it from participating in nucleophilic substitution reactions while effectively functioning as a proton scavenger. This characteristic is particularly advantageous in reactions where the base is required to neutralize acidic byproducts or deprotonate substrates without causing unwanted side reactions.

Key Applications

Due to its steric bulk and non-nucleophilic nature, this compound is employed in a variety of organic transformations. Its primary role is to act as an acid scavenger or a base catalyst in reactions that are sensitive to nucleophilic attack.

-

Acylation and Esterification: In the synthesis of esters and amides from reactive acylating agents like acyl chlorides, this compound is used to neutralize the hydrochloric acid (HCl) byproduct. Its steric hindrance prevents it from reacting with the acyl chloride, thus avoiding the formation of undesired byproducts and promoting higher yields of the target ester or amide.[1]

-

Dehydrohalogenation: this compound can be used to promote elimination reactions, such as the dehydrohalogenation of alkyl halides to form alkenes.[2] It abstracts a proton from a carbon adjacent to the halogen-bearing carbon, facilitating the formation of a double bond and eliminating a hydrogen halide.

-

Polymerization: This amine can act as a catalyst or catalyst component in certain polymerization processes, such as in the synthesis of polycarbonates.[3][4] It can also serve as a stabilizer for polymers.

-

Aldol Reactions: In some variations of the aldol reaction, particularly in enantioselective cross-aldol reactions, this compound is used as an auxiliary base to facilitate the transformation without interfering with the primary catalytic cycle.[5][6]

Data Presentation: Representative Reactions

| Reaction Type | Substrate(s) | Base/Catalyst System | Conditions | Yield (%) |